N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride
Description
N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a methylacetamide group and a methylene linker. Piperidine derivatives are commonly explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties and interact with biological targets such as neurotransmitter receptors .
Properties
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(12)11(2)7-9-3-5-10-6-4-9;/h9-10H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSXTZIYRUAFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of N-Methylpiperidine: Piperidine is reacted with methylamine in the presence of a suitable catalyst to form N-Methylpiperidine.
Acetylation: N-Methylpiperidine is then acetylated using acetic anhydride to form N-Methyl-N-(piperidin-4-ylmethyl)acetamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Calcium Channel Blockers
N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride has been identified as a derivative with potential calcium channel-blocking activity. Research indicates that piperidinyl acetamide derivatives can ameliorate conditions characterized by unwanted calcium channel activity, particularly T-type calcium channels. These channels are implicated in various cardiovascular and neurological disorders .
Antiviral Activity
Recent studies have shown that compounds related to this compound exhibit antiviral properties. For instance, certain analogs have been demonstrated to inhibit Zika virus protease with low IC₅₀ values, suggesting their potential as antiviral agents . The structural modifications of this compound can lead to enhanced activity against viral targets.
Acetylcholinesterase Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission. Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease. The structure of this compound allows it to interact effectively with the active site of acetylcholinesterase, potentially leading to improved cognitive function in affected individuals .
Analgesic Properties
There is evidence suggesting that derivatives of this compound may possess analgesic properties. This is particularly relevant for the development of new pain management therapies that target specific pathways without the side effects associated with traditional opioids .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving neurotransmitter systems, making it a valuable tool in neuropharmacological research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride with analogous compounds, focusing on molecular features and substituent effects:
Key Structural Differences and Implications
Ring System Variations :
- Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) derivatives like this compound exhibit greater conformational flexibility and basicity compared to pyrrolidine (5-membered ring) analogs (e.g., (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride). This affects membrane permeability and receptor binding kinetics .
- Substituent Effects :
- Chlorophenyl/Heterocyclic Groups (e.g., ICI 199,441, Acodazole) confer specificity for receptors like κ-opioid or DNA-intercalating targets, respectively .
Pharmacological Profiles: κ-Opioid Agonists: ICI 199,441 hydrochloride demonstrates high potency (146-fold over U-50488) due to its dichlorophenyl and pyrrolidinylethyl groups, which optimize receptor affinity . Antineoplastic Agents: Acodazole hydrochloride’s imidazo[4,5-f]quinolinyl moiety enables DNA intercalation, a mechanism absent in simpler acetamide derivatives .
Solubility and Stability :
- Piperidine-based compounds generally exhibit moderate water solubility due to their amine groups, but bulky substituents (e.g., phenyl) may reduce solubility. Hydrochloride salts improve stability and crystallinity .
Biological Activity
N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its antibacterial, antifungal, and neuropharmacological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, which is known for its diverse biological activities, particularly in antimicrobial and neuropharmacological contexts .
Antibacterial and Antifungal Effects
Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
The compound has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains like Candida albicans .
The antimicrobial activity of piperidine derivatives is attributed to multiple mechanisms:
- Inhibition of Nucleic Acid and Protein Synthesis : Compounds interfere with DNA replication and RNA transcription, disrupting essential cellular functions .
- Effects on Cell Membrane Permeability : These compounds can alter the permeability of bacterial cell membranes, leading to cell lysis .
Neuropharmacological Activity
This compound is also being investigated for its effects on the central nervous system (CNS). Preliminary studies suggest that it may influence neurotransmitter systems, making it a candidate for further studies in neuropharmacology.
Case Studies
- Opioid Receptor Interaction : A study on related piperidine derivatives found moderate binding affinities at μ and δ opioid receptors, indicating potential analgesic properties . The binding affinities were measured using competition analysis, revealing that certain structural modifications enhance receptor interaction.
- Cholinesterase Inhibition : Some piperidine derivatives have shown promise in Alzheimer’s disease models by inhibiting acetylcholinesterase (AChE), suggesting potential applications in cognitive disorders .
Q & A
Basic Question: What are the recommended synthetic routes for N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride, and how can purity be optimized?
Methodological Answer:
A common approach involves multi-step condensation reactions. For example, piperidine derivatives can be functionalized via nucleophilic substitution or amidation. A typical protocol includes:
Synthesis of the piperidinyl intermediate : React 4-(aminomethyl)piperidine with methylating agents (e.g., methyl iodide) under basic conditions to introduce the N-methyl group .
Acetamide formation : Treat the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
Hydrochloride salt preparation : Precipitate the final product by adding HCl in a polar solvent (e.g., ethanol) .
Purity Optimization : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (e.g., absence of residual solvents in H NMR at 7.26 ppm for CHCl) .
Advanced Question: How can researchers resolve contradictions in receptor-binding data for this compound?
Methodological Answer:
Contradictions in receptor-binding assays (e.g., µ-opioid vs. σ-receptor affinities) may arise from:
Experimental Variability : Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) and receptor sources (e.g., recombinant vs. native tissues) to minimize batch effects .
Isomer Purity : Chiral impurities (<2%) can skew results. Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to verify enantiomeric excess .
Negative Controls : Include known antagonists (e.g., naloxone for opioid receptors) to validate specificity. Cross-validate with orthogonal methods like SPR (surface plasmon resonance) or TR-FRET (time-resolved fluorescence) .
Data Normalization : Express binding affinities as K values using Cheng-Prusoff equations to account for radioligand concentration variations .
Basic Question: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- H NMR: Confirm methyl group integration (δ ~2.1-2.3 ppm for N-CH) and piperidinyl proton splitting patterns (δ ~2.5-3.5 ppm) .
- C NMR: Identify carbonyl resonance (δ ~170 ppm for acetamide) and quaternary carbons in the piperidine ring .
Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] (e.g., m/z 231.2 for the free base) and isotopic patterns consistent with Cl in the hydrochloride salt .
Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Question: How does the hydrochloride salt form influence pharmacokinetic properties in preclinical models?
Methodological Answer:
The hydrochloride salt enhances solubility but may affect bioavailability:
Solubility Testing : Compare free base vs. salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis (λmax ~254 nm) .
Permeability Assays : Use Caco-2 cell monolayers to measure P (apparent permeability). Salt forms often show reduced passive diffusion due to increased polarity .
In Vivo PK Studies : Administer equimolar doses (e.g., 10 mg/kg) to rodents. Collect plasma samples at t = 0.25, 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS. Salt forms typically exhibit faster T but lower C due to rapid dissolution .
Advanced Question: What strategies mitigate instability during long-term storage of this compound?
Methodological Answer:
Instability (e.g., hydrolysis of the acetamide bond) can be addressed by:
Storage Conditions : Store at -20°C in airtight, light-resistant vials with desiccants (e.g., silica gel). Avoid freeze-thaw cycles .
Lyophilization : Prepare lyophilized aliquots in mannitol/sucrose matrices (5% w/v) to prevent hygroscopic degradation .
Stability-Indicating Assays : Monitor degradation via UPLC-PDA at 220 nm. Hydrolysis products (e.g., piperidinylmethylamine) elute earlier (t ~2.1 min vs. 4.5 min for intact compound) .
Basic Question: How can researchers validate the compound’s biological activity in cell-based assays?
Methodological Answer:
Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. Use nonlinear regression (GraphPad Prism) to calculate EC/IC. Include positive controls (e.g., DAMGO for opioid receptor activation) .
Cytotoxicity Screening : Perform MTT assays (48 h exposure) to rule out nonspecific effects at bioactive concentrations (IC > 50 µM acceptable) .
Target Engagement : Use β-arrestin recruitment assays (e.g., PathHunter®) or cAMP inhibition (HTRF®) to confirm receptor-specific signaling .
Advanced Question: How do structural analogs of this compound inform SAR studies for opioid receptor selectivity?
Methodological Answer:
Structure-Activity Relationship (SAR) insights:
Piperidine Substitutions : Replace N-methyl with bulkier groups (e.g., isopropyl) to enhance σ-receptor affinity. Compare binding ΔΔG values via molecular docking (AutoDock Vina) .
Acetamide Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the acetamide to stabilize hydrogen bonding with Tyr148 (µ-opioid receptor). Validate via mutagenesis (e.g., Y148A mutants show reduced binding) .
Salt Forms : Compare hydrochloride vs. trifluoroacetate salts in solubility and membrane permeability using MD simulations (GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
